![molecular formula C19H17NOS B13977505 Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo- CAS No. 64036-47-1](/img/structure/B13977505.png)
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo-
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Description
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo- is a useful research compound. Its molecular formula is C19H17NOS and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one, 10,11-dihydro-2'-thioxo- is a complex organic compound notable for its unique spirocyclic structure. This compound features a bicyclic system that includes a piperidine ring and a thioxo group, which contribute to its potential biological activities. The structural complexity suggests significant interactions within biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one is C19H17NOS. Its structural characteristics include:
- Spirocyclic Configuration : The compound consists of two fused rings sharing a single atom.
- Thioxo Group : This functional group may enhance the compound's reactivity and biological activity.
Biological Activity
Research indicates that compounds similar to Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one exhibit diverse biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential anticancer activity due to the structural features that may interact with cellular pathways involved in cancer progression.
- Antimicrobial Effects : Similar spiro compounds have shown antimicrobial properties, suggesting potential applications in treating infections.
Table 1: Comparison of Biological Activities
Compound | Structural Features | Biological Activity |
---|---|---|
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one | Spirocyclic with thioxo group | Potential anticancer activity |
Spirooxindole derivatives | Spirocyclic with oxindole moiety | Anticancer |
Spirpentadiene | Highly strained bicyclic | Reactive intermediates |
Elatol | Marine-derived spiro compound | Antimicrobial |
The mechanisms through which Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one may exert its biological effects are not fully elucidated but could involve:
- Interaction with Enzymes : The thioxo group may facilitate binding to enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The unique structure may influence signaling pathways relevant to cell proliferation and apoptosis.
Case Studies
- Anticancer Activity : A study investigated the effects of various spiro compounds on cancer cell lines, revealing that modifications to the thioxo group enhanced cytotoxicity against specific cancer types. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield promising therapeutic agents.
- Antimicrobial Studies : Research on related spiro compounds demonstrated significant antimicrobial activity against various bacterial strains. These findings indicate that Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidin)-6'-one could be explored for its potential use as an antimicrobial agent.
Properties
CAS No. |
64036-47-1 |
---|---|
Molecular Formula |
C19H17NOS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-sulfanylidenespiro[piperidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2-one |
InChI |
InChI=1S/C19H17NOS/c21-17-11-12-19(18(22)20-17)15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21,22) |
InChI Key |
GQVUYVZMHLQIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(CCC(=O)NC3=S)C4=CC=CC=C41 |
Origin of Product |
United States |
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